5-Bromo-2,4-Bis(trifluoromethyl)pyridine
Overview
Description
5-Bromo-2,4-Bis(trifluoromethyl)pyridine: is an organic compound belonging to the pyridine family It is characterized by the presence of bromine and two trifluoromethyl groups attached to the pyridine ring
Mechanism of Action
Target of Action
It is known that the compound is used as a substrate in palladium-catalyzed α-arylation .
Mode of Action
The mode of action of 5-Bromo-2,4-Bis(trifluoromethyl)pyridine involves its interaction with its targets through a process known as palladium-catalyzed α-arylation . This process involves the donation of electrons to form a new bond with palladium .
Biochemical Pathways
The biochemical pathways affected by this compound are related to the Suzuki–Miyaura coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .
Pharmacokinetics
It is known that the compound is solid in form .
Result of Action
It is known that the compound is involved in the formation of c-4 acid .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is recommended to use the compound only outdoors or in a well-ventilated area .
Biochemical Analysis
Biochemical Properties
5-Bromo-2,4-Bis(trifluoromethyl)pyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect biochemical pathways and cellular processes. For example, it has been observed to interact with enzymes involved in metabolic pathways, leading to changes in enzyme activity and subsequent biochemical reactions . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting its activity.
Cellular Effects
The effects of this compound on cells are diverse and depend on the type of cell and the concentration of the compoundFor instance, it has been shown to alter the expression of certain genes involved in metabolic processes, leading to changes in cellular metabolism . Additionally, this compound can impact cell signaling pathways by modulating the activity of key signaling proteins, which can result in altered cellular responses.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and proteins. This binding can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction . Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. In vitro and in vivo studies have shown that the compound can degrade over time, leading to a decrease in its activity . Additionally, long-term exposure to this compound can result in changes in cellular function, such as alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in biochemical pathways and cellular processes . Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, such as cellular damage or apoptosis.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, leading to changes in metabolic flux and metabolite levels . For example, the compound can inhibit enzymes involved in the breakdown of certain metabolites, resulting in an accumulation of these metabolites within the cell. Additionally, this compound can affect the activity of enzymes involved in biosynthetic pathways, leading to changes in the production of important biomolecules.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that influence its activity and function. The compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, it can localize to specific compartments or organelles, where it exerts its effects. The distribution of this compound within tissues can also affect its overall activity, as different tissues may have varying levels of the compound.
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, where it can affect metabolic processes and energy production.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2,4-Bis(trifluoromethyl)pyridine typically involves the bromination of 2,4-Bis(trifluoromethyl)pyridine. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Bromo-2,4-Bis(trifluoromethyl)pyridine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) or sodium borohydride (NaBH4) can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, substitution with an amine would yield an aminated pyridine derivative .
Scientific Research Applications
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its unique structure can enhance the biological activity and pharmacokinetic properties of drug candidates .
Industry: The compound is used in the development of advanced materials, including polymers and coatings, where its fluorinated groups impart desirable properties such as chemical resistance and thermal stability .
Comparison with Similar Compounds
- 2-Bromo-5-(trifluoromethyl)pyridine
- 5-Bromo-2-(trifluoromethyl)pyridine
- 2,4-Dibromo-5-(trifluoromethyl)pyridine
Comparison: 5-Bromo-2,4-Bis(trifluoromethyl)pyridine is unique due to the presence of two trifluoromethyl groups, which significantly influence its chemical properties and reactivity. Compared to similar compounds with only one trifluoromethyl group, it exhibits enhanced lipophilicity and potential for diverse chemical transformations .
Properties
IUPAC Name |
5-bromo-2,4-bis(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF6N/c8-4-2-15-5(7(12,13)14)1-3(4)6(9,10)11/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCEYYXFKCSHJEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1C(F)(F)F)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF6N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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